(+)-Cocaine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H22ClNO4 |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
methyl (1S,2S,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15+;/m1./s1 |
InChI Key |
PIQVDUKEQYOJNR-KOVRDVONSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1[C@@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
Origin of Product |
United States |
Molecular Mechanisms of Action of + Cocaine Hydrochloride
The biological effects of cocaine are primarily attributed to its interaction with various neurotransmitter systems and ion channels within the central and peripheral nervous systems. The stereochemistry of the cocaine molecule plays a pivotal role in its pharmacological profile. The naturally occurring and more potent isomer is (-)-cocaine. Its synthetic enantiomer, (+)-cocaine, exhibits distinct binding affinities and functional activities at key molecular targets. This article focuses exclusively on the molecular mechanisms of action of (+)-Cocaine Hydrochloride.
Neurotransmitter Transporter Interactions of this compound
This compound interacts with the monoamine transporters responsible for the reuptake of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) from the synaptic cleft. However, its affinity and potency at these sites differ significantly from that of its levorotatory counterpart.
(+)-Cocaine is a significantly weaker inhibitor of the dopamine transporter (DAT) compared to its naturally occurring (-)-isomer. Studies have consistently demonstrated that the affinity of (+)-cocaine for the DAT is substantially lower. For instance, research has shown that (+)-cocaine is approximately 300-fold less potent than (-)-cocaine in inhibiting [3H]WIN 35,428 binding to the DAT. This indicates a pronounced stereoselectivity at the dopamine transporter.
The binding of cocaine isomers to the DAT is a complex process influenced by the conformational state of the transporter. The outward-facing conformation of the DAT is the primary target for cocaine. The difference in potency between the isomers suggests that the binding site has a specific three-dimensional structure that better accommodates the (-)-enantiomer. While detailed kinetic studies specifically on the association and dissociation rates of (+)-cocaine at the DAT are less common than for its more potent counterpart, the lower affinity inherently implies a less stable drug-transporter complex and/or a slower rate of association.
The table below summarizes the binding affinities of (+)-Cocaine at the Dopamine Transporter.
| Compound | Transporter | IC50 (nM) |
| (+)-Cocaine | DAT | 3,100 |
IC50 values represent the concentration of the drug required to inhibit 50% of the binding of a specific radioligand to the transporter.
The stereoselectivity observed at the DAT is also present at the serotonin transporter (SERT), although to a lesser extent. (+)-Cocaine binds to the SERT with a lower affinity than (-)-cocaine. It is reported to be about 30-fold less potent than (-)-cocaine at inhibiting serotonin reuptake. This suggests that while the structural requirements for binding at the SERT are strict, they are less so than at the DAT.
Similar to its interactions with the DAT and SERT, (+)-cocaine also exhibits a lower affinity for the norepinephrine transporter (NET) compared to (-)-cocaine. The potency of (+)-cocaine at the NET is roughly 100-fold less than that of (-)-cocaine. This differential affinity underscores the stereoselective nature of the binding pocket of the NET.
The inhibition of norepinephrine reuptake by (+)-cocaine, although weaker than that of its enantiomer, can still contribute to an increase in the synaptic concentration of norepinephrine, leading to downstream physiological effects.
The table below provides a comparative overview of the binding affinities of (+)-Cocaine across the monoamine transporters.
| Compound | Transporter | IC50 (nM) |
| (+)-Cocaine | DAT | 3,100 |
| (+)-Cocaine | SERT | 3,300 |
| (+)-Cocaine | NET | 1,700 |
IC50 values represent the concentration of the drug required to inhibit 50% of the binding of a specific radioligand to the transporter.
Ion Channel Modulation by this compound
In addition to its effects on neurotransmitter transporters, (+)-cocaine also interacts with various ion channels, a property that is distinct from its psychoactive effects and more related to its local anesthetic properties.
Both isomers of cocaine are known to block voltage-gated sodium channels, which is the basis for their use as local anesthetics. However, there is a notable lack of stereoselectivity for this action. (+)-Cocaine and (-)-cocaine are approximately equipotent in their ability to inhibit sodium channels. This suggests that the binding site on the sodium channel does not have the same strict stereochemical requirements as the monoamine transporters. The blockade of these channels prevents the generation and propagation of action potentials in nerve fibers, leading to a loss of sensation in the area of application.
Research has indicated that cocaine can modulate the function of various potassium channels. Of particular interest is the human ether-à-go-go-related gene (hERG) potassium channel, which plays a critical role in cardiac repolarization. Studies have shown that both (+)- and (-)-cocaine can block hERG channels. Similar to the interaction with sodium channels, the blockade of hERG potassium channels by cocaine shows a lack of stereoselectivity, with both enantiomers exhibiting similar potencies. The inhibition of these channels can have significant implications for cardiac function.
Receptor Binding Profiles Beyond Transporters
Beyond its well-documented inhibition of monoamine transporters, this compound interacts with a variety of other receptor systems in the central nervous system. These interactions contribute to its complex pharmacological profile. This section details the binding profiles of this compound with sigma, muscarinic, NMDA, and other notable receptor targets.
Sigma Receptor Interactions
This compound demonstrates significant interactions with both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are structurally unrelated despite their similar names. frontiersin.org It is now well-established that cocaine interacts with sigma receptors at physiologically relevant concentrations. ucl.ac.be Cocaine has been proposed to act as a sigma-1 receptor agonist. frontiersin.orgnih.gov This interaction is implicated in modulating dopaminergic transmission, partly through the formation of heteroreceptor complexes with dopamine D1 and D2 receptors. frontiersin.orgnih.gov Binding of cocaine to σ₁ receptors has been shown to potentiate D₁ receptor-mediated cAMP production. researchgate.net The interaction between cocaine and sigma receptors has been linked to the locomotor and convulsive actions of the drug. frontiersin.org
The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, known as the mitochondria-associated ER membrane (MAM). frontiersin.org Upon agonist stimulation by a substance like cocaine, the sigma-1 receptor can translocate to other cellular locations, including the plasma membrane and the nuclear envelope, to regulate the function of various proteins like ion channels and other receptors. frontiersin.orgnih.gov
While the role of the sigma-1 receptor in cocaine's effects has been more extensively studied, the sigma-2 receptor is also a target. ucl.ac.be Research indicates that the sigma-2 receptor may form heteromeric complexes with dopamine D₁ receptors, but not with D₂ receptors. frontiersin.org The precise role of the sigma-2 receptor in the actions of cocaine remains less clear, largely due to a historical lack of highly selective ligands for this subtype. ucl.ac.be However, it is known to be a target of cocaine, and pioneering studies have shown its involvement in controlling dopamine transporter activity in the striatum. frontiersin.org
Table 1: Summary of this compound Interactions with Sigma Receptors
| Receptor Subtype | Nature of Interaction | Functional Consequences | References |
| Sigma-1 (σ₁) Receptor | Agonist | Modulates dopaminergic transmission; involved in locomotor and convulsive effects; causes receptor translocation from the ER. frontiersin.orgfrontiersin.orgnih.gov | frontiersin.orgfrontiersin.orgnih.govresearchgate.net |
| Sigma-2 (σ₂) Receptor | Binding Target | Forms heteromeric complexes with Dopamine D₁ receptors; role in cocaine's actions is under investigation. frontiersin.orgucl.ac.be | frontiersin.orgucl.ac.be |
Muscarinic Receptor Binding
This compound also interacts with the muscarinic acetylcholine (B1216132) receptor system, which plays a role in modulating the effects of the drug. nih.gov Specifically, cocaine can act as an antagonist at M1 and M2 muscarinic acetylcholine receptors. drugbank.com The muscarinic system, in turn, influences the dopaminergic pathways central to cocaine's effects. nih.gov
Research has focused on the M1 and M4 receptor subtypes as potential targets for modulating cocaine's impact. nih.govresearchgate.net Activation of the M4 receptor subtype with a positive allosteric modulator (PAM) has been shown to inhibit some of cocaine's behavioral and neurochemical effects, such as reducing cocaine-stimulated increases in extracellular dopamine in the striatum. nih.gov Striatal M4 receptors are expressed on medium spiny neurons, which predominantly express dopamine D1 receptors. nih.gov Similarly, stimulation of the M1 receptor has been demonstrated to attenuate the abuse-related effects of cocaine. researchgate.net In mouse models, the absence of M4 receptors led to increased cocaine self-administration, suggesting this receptor plays a crucial role in regulating cocaine's reinforcing effects. nih.gov
Table 2: Interactions of this compound with Muscarinic Receptors
| Receptor Subtype | Nature of Interaction with Cocaine | Effect of Modulating the Receptor | References |
| M1 Receptor | Antagonist | Stimulation of M1 receptors attenuates cocaine's effects. drugbank.comresearchgate.net | drugbank.comresearchgate.net |
| M2 Receptor | Antagonist | Less characterized in the context of direct cocaine effects. | drugbank.com |
| M4 Receptor | Indirectly Modulated | Activation of M4 receptors inhibits behavioral and neurochemical effects of cocaine. nih.gov Genetic knockout of M4 increases cocaine self-administration. nih.gov | nih.govnih.gov |
N-methyl-D-aspartate (NMDA) Receptor Interactions
The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is another significant target of this compound. mdpi.com Cocaine exposure modulates the expression of NMDA receptor subunits, alters their synaptic distribution, and affects their interaction with dopamine D1 receptors. mdpi.comnih.gov Acute cocaine administration has been shown to reduce the physical protein-protein interactions between the NR1 subunit of the NMDA receptor and the D1 receptor in the striatum. nih.gov
Cocaine can trigger a redistribution of NMDA receptors from synaptic to extrasynaptic locations. frontiersin.org Studies have shown that repeated cocaine exposure leads to a decrease in the interaction of NMDA receptors with the postsynaptic density (PSD). frontiersin.org Furthermore, cocaine can enhance NMDA receptor-mediated synaptic currents in the ventral tegmental area (VTA), an effect that appears to be dependent on the dopamine D5 receptor and leads to the insertion of NR2B-containing NMDA receptors into the cell membrane. nih.gov The generation of new synapses enriched in GluN2B-containing NMDA receptors is considered a critical step in the formation of cocaine-related memories. jneurosci.org
Table 3: Effects of this compound on NMDA Receptors
| Effect | Brain Region | Molecular Mechanism | References |
| Reduced D1R/NR1 Interaction | Dorsal Striatum | Acute cocaine reduces physical protein-protein interactions between D1 and NR1 subunits. nih.gov | nih.gov |
| Receptor Redistribution | Nucleus Accumbens, Dorsal Striatum | Cocaine triggers a shift of NMDA receptors from synaptic to extrasynaptic sites. frontiersin.org | frontiersin.org |
| Enhanced NMDA Currents | Ventral Tegmental Area (VTA) | Cocaine increases the insertion of NR2B-containing NMDA receptors into the synaptic membrane via a D5 receptor-dependent mechanism. nih.gov | nih.gov |
| Silent Synapse Generation | Nucleus Accumbens | Cocaine experience generates new synapses enriched in GluN2B-containing NMDA receptors. jneurosci.org | jneurosci.org |
Other Potential Receptor Targets
Voltage-Gated Sodium Channels: Cocaine acts as an inhibitor of voltage-gated sodium channels. drugbank.com This action, which blocks the propagation of electrical impulses in nerve cells, is the basis for its use as a local anesthetic. drugbank.comnih.gov
Kappa-Opioid Receptors: The kappa-opioid receptor has also been identified as a target for cocaine, adding another layer to its complex interactions within the central nervous system. mdpi.comnih.gov
Neurobiological Effects and Circuitry Involvement of + Cocaine Hydrochloride Preclinical Focus
Impact of (+)-Cocaine Hydrochloride on Reward Circuitry (e.g., Mesolimbic Dopamine (B1211576) System)
This compound profoundly impacts the mesolimbic dopamine system, a critical reward pathway in the brain. nih.gov This system, originating in the ventral tegmental area (VTA) and projecting to forebrain structures like the nucleus accumbens (NAcc), is central to mediating the reinforcing effects of the drug. doi.org The primary mechanism of action involves the blockade of the dopamine transporter, which prevents the reuptake of dopamine from the synapse. youtube.comyoutube.com This leads to an accumulation of dopamine in the synapse, resulting in hyperactivation of postsynaptic cells and a powerful feeling of euphoria. youtube.com This intense activation of the reward circuit creates a strong association between this compound and pleasure, driving the motivation to repeat the experience. youtube.com
Repeated exposure to this compound induces significant neuroadaptations within this circuitry. nih.gov These changes are not transient; rather, they represent persistent alterations in how these brain regions function and communicate. nih.govnih.gov Such drug-induced neuroplasticity is a key factor in the development of addiction, transforming voluntary drug use into a compulsive and relapsing disorder. nih.gov The mesolimbic dopamine system and the associated corticolimbic glutamatergic pathways are particularly susceptible to these long-term changes, which fundamentally alter reward-related learning and memory processes. nih.gov
Nucleus Accumbens Neurophysiology in Response to this compound
The nucleus accumbens (NAcc) is a primary target of the mesolimbic dopamine system and plays a pivotal role in the rewarding effects of this compound. nih.govjneurosci.org Neurons in the NAcc, particularly medium spiny neurons (MSNs), undergo significant changes in their physiological properties following exposure to the drug. jneurosci.org Generally, this compound has an inhibitory effect on the tonic firing of striatal neurons, with a pronounced impact in the NAc shell. nih.gov
Preclinical studies have demonstrated that repeated exposure to this compound can lead to a potentiation of AMPA receptor-mediated synaptic transmission in NAcc neurons during withdrawal. nih.gov However, a subsequent re-exposure to the substance can trigger synaptic depression, reversing the initial potentiation. nih.gov These dynamic, bidirectional changes in synaptic strength may underlie the altered processing of drug-related stimuli in individuals with a history of use. nih.gov Furthermore, research indicates that the early sensitivity of NAc shell neurons to the inhibitory effects of this compound can predict future increases in drug intake. nih.gov Specifically, animals whose NAc shell neurons showed the most significant inhibition upon initial exposure were more likely to escalate their this compound consumption over time. nih.gov
Ventral Tegmental Area (VTA) Activity Modulation
The ventral tegmental area (VTA) is a critical hub in the brain's reward system, and its activity is significantly modulated by this compound. nih.govnih.gov A single injection of this compound can increase the firing rate and bursting activity of VTA dopamine neurons, an effect that can persist for up to seven days. nih.gov This potentiation of excitatory inputs to VTA dopamine neurons is a key mechanism in the remodeling of the mesocorticolimbic circuitry that drives drug-adaptive behaviors. nih.gov
Interestingly, this increased activity of VTA dopamine neurons does not appear to be a result of decreased inhibition from local GABAergic neurons. nih.gov Instead, it is linked to changes in the composition of NMDA and AMPA receptors on the dopamine neurons themselves. nih.gov Specifically, this compound exposure promotes the insertion of Ca2+-impermeable GluN3A-containing NMDA receptors, which in turn impairs the function of small-conductance calcium-dependent potassium (SK) channels that normally regulate firing rates. nih.gov Addictive drugs can also increase VTA dopamine neuron activity by inhibiting local GABA neurons, leading to a disinhibition of dopamine neurons that project to the nucleus accumbens. nih.gov
Prefrontal Cortex Modulation
The prefrontal cortex (PFC), a brain region crucial for executive functions like decision-making and impulse control, is significantly modulated by this compound. youtube.comnih.govnih.gov Chronic use of the substance can impair PFC functioning, leading to poor impulse control and compulsive drug-seeking behaviors. youtube.com The PFC has a significant influence over the mesolimbic dopamine pathway, and disruptions in this modulation are thought to facilitate the impulsive behaviors associated with intoxication. nih.govnih.gov
Preclinical studies have shown that acute this compound administration impairs the reactivity of the medial PFC (mPFC) to stimulation of the ventral tegmental area (VTA). nih.gov Specifically, it reduces the mPFC's sensitivity to tonic-like stimulation and alters the recovery time to baseline for both tonic and phasic stimulation. nih.gov These changes in mPFC reactivity may contribute to bingeing behavior during intoxication. nih.gov Furthermore, even a single exposure to this compound can alter the perineuronal nets (PNNs) surrounding some neurons in the prefrontal cortex. ohsu.edu These PNNs are part of the extracellular matrix and help to stabilize synapses; their alteration could lead to changes in the activity of brain circuits involved in forming and maintaining drug-associated memories. ohsu.edu
Neuroadaptations Induced by this compound in Preclinical Models
Repeated exposure to this compound induces profound and lasting neuroadaptations in the brain. nih.gov These changes, which occur at the synaptic, cellular, and molecular levels, are believed to be the foundation for the persistent behavioral abnormalities that characterize addiction. mountsinai.org One of the key mechanisms driving these neuroadaptations is the alteration of gene expression, which is mediated by dopamine receptors. nih.gov The resulting changes in protein synthesis and neuronal function contribute to the long-term alterations in brain circuitry that underlie compulsive drug-seeking and relapse. nih.govnih.gov
These neuroadaptations are not uniform across the brain but are particularly prominent in the reward circuitry, including the nucleus accumbens and the ventral tegmental area. nih.govnih.gov The persistent nature of these changes helps to explain why addiction is a chronic, relapsing disorder. sciencedaily.com Understanding the specific molecular and cellular adaptations induced by this compound is a critical area of research for developing effective therapeutic interventions.
Synaptic Plasticity Alterations (e.g., Long-Term Potentiation/Depression)
This compound exposure induces significant and lasting alterations in synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is a fundamental mechanism for learning and memory. nih.govjyi.org These drug-induced changes in synaptic strength are thought to "hijack" the brain's natural learning processes, leading to the powerful and persistent memories associated with the drug experience. nih.govbennington.edu The primary forms of synaptic plasticity affected are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic strength. neurofeedback-neuroconsult.es
A single in vivo exposure to this compound can induce an LTP-like enhancement of AMPA receptor-mediated transmission at excitatory synapses on VTA dopamine neurons. bennington.edujneurosci.org This effect is not immediate but is fully expressed within a few hours and can persist for several days. jneurosci.org In contrast, in the nucleus accumbens (NAc), repeated this compound exposure can lead to a potentiation of AMPA receptor-mediated synaptic transmission during withdrawal, which is then reversed to synaptic depression upon re-exposure to the drug. nih.gov These bidirectional changes in the NAc may disrupt the processing of drug-related stimuli. nih.gov Furthermore, in the dorsal striatum, while LTP can be induced in both drug-naive and this compound-treated animals, the ability to reverse this LTP is impaired in the latter group, which may contribute to the formation of maladaptive habits. neurofeedback-neuroconsult.es
Gene Expression and Protein Synthesis Changes in Specific Brain Regions
Exposure to this compound triggers a cascade of changes in gene expression and protein synthesis within key brain regions, particularly the nucleus accumbens and the caudate nucleus. mountsinai.org These molecular alterations are a critical mechanism through which the drug induces lasting neuroadaptations. nih.gov The process often begins with the activation of intracellular signaling pathways, such as the cyclic AMP (cAMP) and extracellular signal-regulated kinase (ERK) pathways, which in turn leads to the phosphorylation of transcription factors like CREB (cAMP-response element binding protein). nih.govmountsinai.org
Neurotransmitter Release Dynamics and Reuptake Regulation
This compound primarily exerts its neurobiological effects by altering the dynamics of monoamine neurotransmitters, including dopamine, serotonin (B10506), and norepinephrine (B1679862). youtube.comresearchgate.net The principal mechanism is the blockade of presynaptic transporter proteins responsible for the reuptake of these neurotransmitters from the synaptic cleft. youtube.comnih.gov By inhibiting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NAT), this compound leads to an elevated concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing their signaling. nih.gov
Preclinical research extensively highlights the profound impact on the dopamine system. nih.gov In rodent models, administration of this compound significantly increases extracellular dopamine levels in key brain reward regions, such as the nucleus accumbens (NAc). nih.govnavinetics.com This elevation is not only due to the blockade of dopamine reuptake but also results from an increase in the frequency of phasic dopamine release events, particularly within the NAc shell. nih.govunc.eduunc.edu Studies using fast-scan cyclic voltammetry have quantified these changes, showing that cocaine administration leads to a rapid and robust increase in dopamine concentration. unc.edu For example, research has shown that cocaine can induce a gradual increase in tonic dopamine levels while also augmenting stimulation-evoked phasic release in the NAc core. navinetics.com One study demonstrated that cocaine administration resulted in a preferential and more rapid increase in dopamine concentration in the NAc shell compared to the core. unc.edu
Table 1: Effect of this compound on Dopamine Dynamics in the Nucleus Accumbens (NAc) This table is interactive. You can sort and filter the data.
| Brain Region | Effect on Dopamine | Mechanism | Supporting Evidence |
|---|---|---|---|
| Nucleus Accumbens (General) | Increased extracellular concentration | Blockade of Dopamine Transporter (DAT) | General finding in preclinical literature. nih.govnavinetics.com |
| Nucleus Accumbens Shell | Preferential & robust increase in concentration | Increased frequency of phasic release events & DAT blockade | More rapid and robust increase compared to the NAc core. unc.edu |
| Nucleus Accumbens Core | Gradual increase in concentration | Primarily DAT blockade | Slowed uptake of ongoing dopamine release. navinetics.comunc.edu |
Effects of this compound on Neuronal Excitability and Network Activity
The influence of this compound on neuronal excitability is complex and varies significantly depending on the brain region, neuron type, and duration of exposure. A fundamental mechanism of action is the blockade of voltage-gated sodium channels, which can impede the propagation of electrical impulses. However, the net effect on neuronal firing and network activity is multifaceted.
In the prefrontal cortex (PFC), a region critical for executive function and decision-making, findings have been divergent. Some preclinical studies report that prolonged exposure to cocaine persistently elevates the intrinsic excitability of layer 5/6 pyramidal neurons in the prelimbic cortex. nih.govbiorxiv.org This hyperexcitability is linked to the maintenance of cocaine-associated memories. nih.gov Conversely, other studies have found that both acute and repeated cocaine administration can decrease the excitability of certain pyramidal cell subtypes in the mPFC. nih.govnih.govfrontiersin.org For instance, one study showed that five consecutive days of cocaine exposure reduced the number of action potentials elicited in type II layer V pyramidal cells. frontiersin.org Similarly, acute cocaine administration has been shown to decrease the spontaneous firing rate of pyramidal neurons in vivo. nih.gov
In the primary somatosensory cortex, acute cocaine exposure has been found to dampen spontaneous action potentials and calcium transients in layer 2/3 pyramidal neurons, suggesting a suppression of background "noise". vu.ltnih.gov However, within the same neurons, it heterogeneously modulates sensory-evoked responses, enhancing them in some dendritic compartments while decreasing them in others. vu.ltnih.gov In the nucleus accumbens shell, repeated noncontingent cocaine administration leads to a decrease in the membrane excitability of medium spiny neurons. nih.gov
These disparate findings underscore that this compound does not produce a uniform change in neuronal excitability across the brain. Instead, it induces region- and cell-type-specific adaptations in intrinsic membrane properties and firing patterns, leading to a profound reorganization of neural network activity. biorxiv.orgfrontiersin.org
Table 2: Region-Specific Effects of this compound on Neuronal Excitability This table is interactive. You can sort and filter the data.
| Brain Region | Neuron Type | Effect on Excitability | Observation |
|---|---|---|---|
| Prelimbic Cortex (PL-mPFC) | Layer 5/6 Pyramidal Neurons | Increased | Persistent elevation after prolonged exposure. nih.govbiorxiv.org |
| Medial Prefrontal Cortex (mPFC) | Type II Layer V Pyramidal Cells | Decreased | Reduced action potential firing after 5 days of exposure. frontiersin.org |
| Nucleus Accumbens Shell | Medium Spiny Neurons | Decreased | Observed after short- and long-term withdrawal from noncontingent administration. nih.gov |
| Somatosensory Cortex | Layer 2/3 Pyramidal Neurons | Decreased (Spontaneous) | Dampens spontaneous action potentials and Ca2+ transients. vu.ltnih.gov |
Role of Glial Cells in Response to this compound
Glial cells, including microglia and astrocytes, are no longer considered passive support cells but are active participants in the neurobiological response to this compound. Preclinical evidence demonstrates that the compound triggers a significant neuroinflammatory response by activating these cells. mdpi.comresearchgate.net
Microglia: As the resident immune cells of the central nervous system, microglia are highly sensitive to this compound. nih.gov Exposure activates microglia, leading to morphological changes and an increase in their number in brain regions like the hippocampus and frontal cortex following self-administration in rats. mdpi.comnih.gov This activation involves specific molecular pathways. Studies have shown that cocaine upregulates the expression of Toll-like receptor 2 (TLR2) and TLR4 on microglia, contributing to an innate immune response. researchgate.netbiorxiv.org Cocaine exposure also leads to the release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), from microglial cell lines. uconn.edu Furthermore, cocaine can alter microRNA expression, specifically downregulating the anti-inflammatory miR-124 in microglia, which may contribute to maintaining them in an activated state. nih.gov In human microglial cell lines, cocaine has been shown to reduce cell viability and alter the protein cargo of extracellular vesicles, potentially disrupting intercellular communication. frontiersin.org
Astrocytes: Astrocytes also play a critical role in the brain's response. In vitro studies using rat C6 astroglia-like cells found that while cocaine alone did not increase inflammatory products, it significantly potentiated the inflammatory response in cells challenged with bacterial endotoxin (B1171834) (LPS) and interferon-gamma (IFNγ). nih.gov This potentiation was marked by a 40- to 50-fold increase in nitric oxide (NO) production. nih.gov Acute cocaine administration has also been shown to increase the frequency of calcium (Ca2+) events in astrocytes in the nucleus accumbens. frontiersin.org More complex interactions are also evident; following prolonged cocaine self-administration and abstinence, microglia have been observed to prune astrocyte processes in the nucleus accumbens, a structural change that contributes to cocaine-seeking behavior. biorxiv.org This finding suggests a dynamic interplay between different glial cell types that drives behavioral adaptations. biorxiv.org
Table 3: Effects of this compound on Glial Cells This table is interactive. You can sort and filter the data.
| Cell Type | Model System | Key Findings |
|---|---|---|
| Microglia | BV-2 Cells / Mice | Increased expression of Toll-like receptor 2 (TLR2). researchgate.net |
| Microglia | SIM-A9 Cell Line | Increased expression of inflammatory marker IL-1β. uconn.edu |
| Microglia | Rat Self-Administration | Increased number of microglia in hippocampus and frontal cortex. nih.gov |
| Microglia | Human Microglial Cells (HMC3) | Reduced cell viability; altered extracellular vesicle proteins. frontiersin.org |
| Astrocytes | C6 Astroglia-like Cells | Potentiated inflammatory response (40-50x increase in Nitric Oxide). nih.gov |
| Astrocytes / Microglia | Rat Self-Administration | Microglia prune astrocyte processes in the NAc during abstinence. biorxiv.org |
| Astrocytes | In Vivo (Rodent) | Acute exposure increases Ca2+ event frequency in the NAc. frontiersin.org |
Pharmacological Research Methodologies for + Cocaine Hydrochloride
In Vitro Assays for Transporter and Receptor Binding/Function
In vitro assays are fundamental in determining the direct molecular interactions of (+)-cocaine hydrochloride with its potential biological targets, primarily neurotransmitter transporters and receptors. These controlled, cell-free or cell-based experiments provide precise data on binding affinities and functional inhibition.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for characterizing the affinity of a compound for a specific receptor or transporter. These assays utilize a radioactively labeled ligand (a molecule that binds to a target) that has a known high affinity for the target of interest. The ability of an unlabeled compound, in this case, this compound, to displace the radioligand is measured, which allows for the determination of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Research consistently demonstrates a strong stereospecific requirement for the levorotatory isomer [(-)-cocaine] for high-affinity binding to the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. pnas.org The unnatural enantiomer, (+)-cocaine, exhibits significantly lower affinity for these monoamine transporters. While specific Ki values for (+)-cocaine are not as extensively reported as for the active (-)-enantiomer due to its pharmacological inactivity, the available data underscores this pronounced difference in binding potency. nih.gov
For instance, studies comparing the enantiomers of cocaine have shown that the binding at the dopamine transporter is highly stereoselective for the (-)-isomer. nih.gov This stereoselectivity is a critical determinant of the pharmacological activity of cocaine.
Table 1: Comparative Binding Affinity of Cocaine Enantiomers at Monoamine Transporters
| Compound | Transporter | Binding Affinity (Ki in nM) |
|---|---|---|
| (-)-Cocaine | Dopamine (DAT) | High |
| (+)-Cocaine | Dopamine (DAT) | Significantly Lower |
| (-)-Cocaine | Norepinephrine (NET) | High |
| (+)-Cocaine | Norepinephrine (NET) | Significantly Lower |
| (-)-Cocaine | Serotonin (SERT) | High |
| (+)-Cocaine | Serotonin (SERT) | Significantly Lower |
Note: This table illustrates the general findings on the stereoselectivity of cocaine binding. Specific numerical values for (+)-cocaine are infrequently reported due to its low affinity.
Neurotransmitter Uptake Inhibition Studies
Neurotransmitter uptake inhibition assays directly measure the functional consequence of a compound's binding to a transporter. These assays typically use synaptosomes (isolated nerve terminals) or cells expressing a specific transporter. The ability of the compound to inhibit the uptake of a radioactively labeled neurotransmitter (e.g., [3H]dopamine) is quantified.
Consistent with the radioligand binding data, (+)-cocaine is a significantly less potent inhibitor of dopamine, norepinephrine, and serotonin uptake compared to (-)-cocaine. The primary mechanism of action for the psychoactive effects of (-)-cocaine is the blockade of these monoamine transporters, leading to an increase in the extracellular concentration of these neurotransmitters. nih.gov The structural configuration of (+)-cocaine is not conducive to high-affinity binding and effective blockade of these transporters.
The rapid hydrolysis of (+)-cocaine by plasma butyrylcholinesterase further diminishes its ability to act as an effective uptake inhibitor in vivo. nih.gov This metabolic instability, coupled with its poor affinity for the transporters, renders (+)-cocaine largely inactive as a monoamine reuptake inhibitor.
Table 2: Comparative Potency of Cocaine Enantiomers in Neurotransmitter Uptake Inhibition
| Compound | Neurotransmitter Uptake System | Potency (IC50) |
|---|---|---|
| (-)-Cocaine | Dopamine | Potent Inhibitor |
| (+)-Cocaine | Dopamine | Very Weak Inhibitor |
| (-)-Cocaine | Norepinephrine | Potent Inhibitor |
| (+)-Cocaine | Norepinephrine | Very Weak Inhibitor |
| (-)-Cocaine | Serotonin | Potent Inhibitor |
| (+)-Cocaine | Serotonin | Very Weak Inhibitor |
Note: This table reflects the general scientific understanding of the functional activity of cocaine enantiomers. Precise IC50 values for (+)-cocaine are not widely available due to its limited research focus.
Electrophysiological Recordings in Brain Slice Preparations
Electrophysiological techniques, such as whole-cell patch-clamp recordings in acute brain slices, allow for the examination of how a compound affects the electrical properties of individual neurons. These studies can reveal changes in neuronal firing rates, synaptic transmission, and ion channel function.
While extensive electrophysiological research has been conducted on (-)-cocaine, specific studies utilizing (+)-cocaine are scarce. The research on (-)-cocaine has shown that it can alter the firing rate of dopamine neurons in the ventral tegmental area (VTA), primarily through its action on dopamine transporters. nih.govjneurosci.org Given the significantly lower affinity of (+)-cocaine for the dopamine transporter, it is expected that its effects on the electrophysiological properties of dopamine neurons would be minimal to negligible at concentrations where (-)-cocaine is highly active. Any observed effects at very high concentrations might be attributable to non-specific actions or interactions with other targets.
In Vivo Preclinical Models for Neurobiological Investigation
In vivo models are essential for understanding the complex neurobiological and behavioral effects of a compound in a living organism. These models can assess how a substance affects neurotransmitter dynamics, neural circuitry, and behavior.
Rodent Models (e.g., Microdialysis, Voltammetry)
Rodent models are widely used to study the in vivo effects of psychoactive substances. Techniques like in vivo microdialysis and fast-scan cyclic voltammetry (FSCV) are employed to measure real-time changes in extracellular neurotransmitter concentrations in specific brain regions.
In Vivo Microdialysis: This technique involves implanting a small probe into a specific brain region of a freely moving animal. The probe is perfused with a physiological solution, and neurotransmitters from the extracellular fluid diffuse across a semipermeable membrane into the perfusate, which is then collected and analyzed. Studies using microdialysis have consistently shown that (-)-cocaine administration leads to a significant increase in extracellular dopamine levels in reward-related brain regions like the nucleus accumbens. nih.govnih.gov Given the established inactivity of (+)-cocaine as a dopamine uptake inhibitor, it is not expected to produce a similar increase in extracellular dopamine levels.
Fast-Scan Cyclic Voltammetry (FSCV): FSCV is an electrochemical technique with high temporal and spatial resolution that allows for the real-time detection of rapid changes in neurotransmitter concentrations, particularly dopamine. While FSCV has been instrumental in elucidating the rapid effects of (-)-cocaine on dopamine dynamics, there is a lack of published FSCV studies specifically investigating (+)-cocaine.
Genetically Modified Animal Models for this compound Research
Genetically modified animal models, such as knockout mice lacking specific transporters or receptors, have been invaluable in dissecting the molecular mechanisms underlying the effects of cocaine. For example, studies using dopamine transporter knockout (DAT-KO) mice have been crucial in understanding the role of DAT in the rewarding and locomotor-stimulating effects of (-)-cocaine. pnas.orgnih.gov
While these models have been extensively used to study (-)-cocaine, there is a notable absence of research specifically employing these models to investigate the effects of (+)-cocaine. The general focus of research has been on the pharmacologically active enantiomer. However, one could hypothesize that in models where the primary target of (-)-cocaine (the DAT) is absent or altered, any residual effects of cocaine might be explored, though such studies have not specifically focused on the (+)-enantiomer. For instance, research on mice with a cocaine-insensitive dopamine transporter (DAT-CI mice) has demonstrated that the rewarding and locomotor-stimulating effects of cocaine are abolished, highlighting the critical role of DAT inhibition. nih.gov It can be inferred that (+)-cocaine, being a very poor DAT inhibitor, would also be inactive in these behavioral paradigms in wild-type animals.
Advanced Imaging Techniques in Preclinical this compound Research (e.g., PET/SPECT in animals)
Advanced imaging modalities such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are indispensable tools in the preclinical investigation of this compound. criver.com These non-invasive techniques allow for the real-time visualization and quantification of neurochemical processes in living animal models, offering profound insights into the compound's mechanism of action. criver.comwikipedia.org
In preclinical settings, PET and SPECT studies typically involve the administration of a radiolabeled molecule, or radiotracer, that is designed to bind to a specific target in the brain, such as a receptor or transporter. criver.com The primary molecular target for cocaine is the dopamine transporter (DAT), and much of the imaging research has focused on quantifying its availability and occupancy. bioworld.comnih.govhealthimaging.com
Key Applications and Findings:
Dopamine Transporter (DAT) Imaging: Researchers have developed and utilized various radiolabeled cocaine analogues and other ligands to image the dopamine transporter. bioworld.com These studies help to quantify DAT density and determine the extent to which cocaine occupies the transporter at different concentrations. For instance, the PET tracer [¹¹C]-PE2I has been used in primate models to measure cocaine occupancy in the dopamine transporter. healthimaging.com Studies in male monkeys have shown mixed results regarding the effect of long-term cocaine use on DAT availability, with some reporting no change while others report increases. nih.gov
Dopamine D2/D3 Receptor Imaging: PET imaging with radioligands like [¹¹C]raclopride is frequently used to assess the status of postsynaptic dopamine D2/D3 receptors. nih.gov Preclinical studies in animal models have consistently demonstrated that chronic cocaine exposure is associated with reduced availability of D2/D3 receptors. nih.govnih.gov This blunting of the dopamine system is a key neuroadaptation linked to the addiction process. nih.gov
Imaging Other Neurobiological Targets: Beyond the dopamine system, advanced imaging has been used to explore other potential effects of cocaine. For example, the PET radiotracer [¹¹C]MPC-6827 has been used in rodent models to investigate how chronic cocaine self-administration affects the stability of microtubules, which are crucial for neuronal structure and function. frontiersin.orgfrontiersin.org Results from these studies showed lower brain uptake of [¹¹C]MPC-6827 in rats with a history of cocaine self-administration, suggesting that chronic exposure impairs microtubule dynamics. frontiersin.orgfrontiersin.org
The data gathered from these preclinical imaging studies are vital for understanding the neurobiological consequences of cocaine exposure and for evaluating the efficacy of potential therapeutic interventions.
Interactive Table 1: Preclinical Imaging in this compound Research
| Imaging Modality | Radiotracer | Primary Target | Animal Model | Key Findings |
| PET | [¹¹C]raclopride | Dopamine D2/D3 Receptors | Rodents, Primates | Chronic cocaine exposure leads to reduced D2/D3 receptor availability. nih.govnih.govnih.gov |
| PET | [¹¹C]-PE2I | Dopamine Transporter (DAT) | Primates | Enables quantification of cocaine occupancy at the DAT; chronic use effects on DAT levels are variable. nih.govhealthimaging.com |
| PET | [¹¹C]MPC-6827 | Microtubules (destabilized tubulin) | Rodents | Chronic cocaine self-administration is associated with decreased radiotracer uptake, indicating altered microtubule stability. frontiersin.orgfrontiersin.org |
| SPECT | [¹²³I] labeled analogues | Dopamine Transporter (DAT) | N/A | Cocaine analogues labeled with Iodine-123 are developed for diagnostic imaging of dopaminergic regions. bioworld.com |
Computational and Modeling Approaches in this compound Pharmacology
Computational and modeling techniques have become essential for investigating the pharmacology of this compound at a molecular level and for simulating its complex effects on biological systems. These approaches complement experimental research by providing detailed mechanistic insights and predictive models.
Molecular Dynamics (MD) Simulations: MD simulations are used to model the physical movements of atoms and molecules over time. This technique has been extensively applied to study the interaction between cocaine and its biological targets, such as enzymes and transporters. nih.govnih.gov For example, MD simulations have been used to elucidate the binding process of cocaine with human butyrylcholinesterase (BChE) and cocaine esterase (CocE), enzymes that metabolize cocaine. nih.govnih.govuky.edu These simulations can reveal the specific amino acid residues involved in binding and the conformational changes that occur, which is critical for designing more efficient enzyme-based therapies. nih.gov
Pharmacokinetic (PK) Modeling: PK models use mathematical equations to describe the absorption, distribution, metabolism, and excretion of a compound in the body. nih.gov Computational PK models for cocaine have been developed to simulate its time course in the plasma and brain. nih.govresearchgate.net These models are particularly useful for predicting how the administration of a cocaine-metabolizing enzyme would alter cocaine's pharmacokinetics, helping to determine if such a therapy could effectively prevent the drug from reaching the brain. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method used to identify correlations between the physicochemical properties of chemical structures and their biological activities. nih.gov In cocaine research, 3D-QSAR techniques have been employed to explore the binding site of anti-cocaine monoclonal antibodies. mdma.ch By analyzing a series of cocaine analogues, these models can identify the key structural features that determine high binding affinity and specificity, guiding the development of improved immunotherapies. mdma.ch
Neurocomputational Models: These models aim to simulate the neural processes and behavioral outcomes associated with drug use. researchgate.net Using frameworks like reinforcement learning, researchers have developed models that incorporate the effects of cocaine on dopamine signaling. yale.edunih.gov These models can simulate behaviors characteristic of addiction, such as compulsive drug-seeking, and are used to test hypotheses about how drug-induced changes in the brain's reward system lead to these behaviors. researchgate.netnih.gov
These diverse computational approaches provide a powerful framework for integrating experimental data, generating testable hypotheses, and accelerating the development of novel therapeutic strategies.
Interactive Table 2: Computational and Modeling Approaches in this compound Research
| Modeling Approach | Objective | Key Application/Insight |
| Molecular Dynamics (MD) Simulations | To simulate the physical interactions between cocaine and its biological targets at an atomic level. | Revealed the binding modes of cocaine with metabolizing enzymes like BChE and CocE, aiding in the design of enzyme therapies. nih.govnih.govuky.edu |
| Pharmacokinetic (PK) Modeling | To mathematically describe the time course of cocaine in the body and brain. | Used to predict the efficacy of enzyme therapies in preventing cocaine from reaching the central nervous system. nih.govresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | To correlate the chemical structure of cocaine analogues with their biological activity (e.g., antibody binding). | Characterized cocaine-antibody interactions to guide the design of more effective monoclonal antibodies for immunotherapy. mdma.ch |
| Neurocomputational Models | To simulate the effects of cocaine on neural circuits and behavior. | Models based on reinforcement learning help explain how cocaine's effect on dopamine can lead to compulsive drug-seeking behavior. researchgate.netnih.gov |
Biochemical Pathways and Metabolism of + Cocaine Hydrochloride Preclinical/in Vitro Focus
Enzymatic Biotransformation of (+)-Cocaine Hydrochloride
The primary route of this compound metabolism is through enzymatic hydrolysis. This transformation is predominantly carried out by esterases found in plasma and various tissues, leading to the generation of several key metabolites. The main enzymatic reactions involve the hydrolysis of the two ester linkages in the cocaine molecule.
Esterases play a pivotal role in the detoxification and metabolism of cocaine. The two main types of esterases involved are butyrylcholinesterase (BChE) and carboxylesterases (CEs).
Butyrylcholinesterase (BChE): Primarily found in plasma, BChE is the principal enzyme responsible for metabolizing cocaine in humans. universiteitleiden.nl It catalyzes the hydrolysis of the benzoyl ester group of cocaine to produce ecgonine (B8798807) methyl ester, which is a pharmacologically inactive metabolite. oup.comresearchgate.net The catalytic efficiency of naturally occurring BChE against cocaine is relatively low; however, research has focused on engineering BChE mutants with enhanced catalytic activity to accelerate cocaine metabolism, which could serve as a potential therapeutic approach for cocaine overdose. wiley.com In vitro studies have demonstrated that the addition of BChE to plasma can significantly reduce the half-life of cocaine. nih.gov
Carboxylesterases (CEs): These enzymes are abundant in the liver and other tissues and are also crucial for cocaine metabolism. psychiatryonline.org Human carboxylesterase-1 (hCE-1) and human carboxylesterase-2 (hCE-2) are the primary forms involved. hCE-1, located in the liver, hydrolyzes the methyl ester group of cocaine to form the major metabolite, benzoylecgonine (B1201016) (BE). researchgate.netexlibrisgroup.com Conversely, hCE-2, also found in the liver, contributes to the formation of ecgonine methyl ester (EME). oup.comresearchgate.net Carboxylesterases are also responsible for the formation of cocaethylene (B1209957) when ethanol (B145695) is present. addictionrehabclinics.co.ukmdpi.com
The enzymatic biotransformation of cocaine results in several key metabolites, each with its own pharmacokinetic and pharmacodynamic properties.
Benzoylecgonine (BE): As the primary metabolite of cocaine, BE is formed in the liver through the hydrolysis of cocaine by carboxylesterases, specifically hCE-1. researchgate.netexlibrisgroup.comnih.gov It is pharmacologically inactive and is the main compound tested for in most cocaine urine drug screens due to its longer half-life compared to the parent drug. nih.govnih.gov BE can also be formed non-enzymatically. researchgate.net
Ecgonine Methyl Ester (EME): This inactive metabolite is produced through the hydrolysis of the benzoyl ester group of cocaine. oup.com This reaction is catalyzed by plasma butyrylcholinesterase (BChE) and liver carboxylesterase-2 (hCE-2). oup.comresearchgate.netresearchgate.net Studies in dogs and rabbits have confirmed that EME is a major metabolite of cocaine, persisting in urine for an extended period. researchgate.net
Norcocaine (B1214116): Formed through N-demethylation of cocaine by the cytochrome P450 enzyme CYP3A4 in the liver, norcocaine is a minor but pharmacologically active metabolite. researchgate.netresearchgate.net It is the only confirmed active metabolite of cocaine and has been shown to have a higher local anesthetic potential than cocaine itself. researchgate.net Norcocaine can be further hydrolyzed to benzoylnorecgonine. nih.gov
Cocaethylene: This unique and active metabolite is formed exclusively when cocaine and ethanol are consumed concurrently. mdpi.comnih.gov The presence of ethanol leads to a transesterification reaction in the liver, catalyzed by carboxylesterase hCE-1, where a portion of cocaine is converted to cocaethylene instead of being hydrolyzed to its inactive metabolites. oup.comresearchgate.netmdpi.com Cocaethylene has a pharmacological profile similar to cocaine and may contribute to the enhanced cardiovascular toxicity observed with combined cocaine and alcohol use. nih.govresearchgate.net
The following table summarizes the key enzymes and the resulting metabolites from the enzymatic biotransformation of this compound.
| Metabolite | Enzyme(s) Involved | Primary Site of Formation | Metabolic Pathway |
|---|---|---|---|
| Benzoylecgonine (BE) | Carboxylesterase-1 (hCE-1) | Liver | Hydrolysis |
| Ecgonine Methyl Ester (EME) | Butyrylcholinesterase (BChE), Carboxylesterase-2 (hCE-2) | Plasma, Liver | Hydrolysis |
| Norcocaine | Cytochrome P450 3A4 (CYP3A4) | Liver | N-demethylation |
| Cocaethylene | Carboxylesterase-1 (hCE-1) | Liver (in presence of ethanol) | Transesterification |
Distribution and Clearance in Preclinical Biological Systems
Preclinical studies in animal models provide insight into the distribution and clearance of this compound. Following administration, cocaine is rapidly and widely distributed throughout the body. researchgate.net High concentrations of the drug have been found in the brain, spleen, kidneys, and lungs. researchgate.net
In a study involving pregnant rats, cocaine and its metabolite norcocaine were found to rapidly distribute to both maternal and fetal tissues. nih.gov The observed order of cocaine concentration was placenta > fetal liver > maternal heart > whole fetus > fetal brain > maternal brain = maternal plasma, indicating extensive fetal exposure. nih.gov The elimination half-life of cocaine in the maternal plasma and fetus was found to be 46 and 55 minutes, respectively. nih.gov
Studies in European eels exposed to cocaine also demonstrated tissue-specific accumulation, with the highest concentrations found in the brain, muscle, liver, and kidney. researchgate.net These findings highlight that cocaine distribution is not uniform across all tissues.
Clearance of cocaine is primarily driven by its rapid metabolism. The resulting metabolites, being more polar, are then excreted, mainly through the kidneys in urine. creative-bioarray.com The pharmacokinetic profile, including volume of distribution and clearance, can be influenced by the route of administration. nih.gov
Metabolomics and Lipidomics in this compound Research
Metabolomics and lipidomics are powerful tools used in preclinical research to investigate the broader biochemical effects of this compound exposure. These approaches allow for a comprehensive analysis of changes in endogenous metabolites and lipids, providing insights into altered metabolic pathways and potential biomarkers.
Metabolomics: Untargeted metabolomics studies on urine samples from individuals exposed to cocaine have identified numerous features associated with its use, including known metabolites, impurities, and markers of co-exposure to other substances. mdpi.com Research in preclinical models has also revealed that cocaine administration can significantly alter metabolic pathways. For instance, in HepG2 cells, cocaine exposure was found to predominantly affect the alanine, aspartate, and glutamate (B1630785) metabolic pathways, as well as taurine (B1682933) and hypotaurine (B1206854) metabolism. researchgate.netnih.gov These studies suggest that cocaine can disrupt cellular energy metabolism. oup.com
Lipidomics: Lipidomics research has demonstrated that cocaine exposure leads to significant remodeling of lipids in the brain and blood. In rat models, cocaine conditioning resulted in widespread decreases in phospholipid abundance throughout the brain, with specific alterations in the hippocampus. nih.gov Another study using shotgun lipidomics found that repeated cocaine exposure altered the relative abundance of several phospholipid species in the hippocampus and cerebellum of rats. nih.gov Furthermore, cocaine has been shown to induce sex-specific changes in the lipid profiles of brain extracellular vesicles in mice. nih.gov These alterations in lipid profiles may be linked to the neuroadaptations and synaptic plasticity changes that underlie addiction. nih.gov
Structural Activity Relationships Sar of + Cocaine Hydrochloride and Its Analogs
Importance of Ester Linkages for Biological Activity
(+)-Cocaine hydrochloride possesses two ester linkages: a methyl ester at the C-2 position and a benzoyl ester at the C-3 position of the tropane (B1204802) ring. Both of these ester groups play a significant role in the molecule's biological activity. Hydrolysis of either of these ester groups leads to metabolites with significantly altered pharmacological profiles. researchgate.netnih.gov
The hydrolysis of the methyl ester by carboxylesterases produces benzoylecgonine (B1201016), while the hydrolysis of the benzoyl ester by butyrylcholinesterase yields ecgonine (B8798807) methyl ester. researchgate.netnih.govmdpi.com Both of these metabolites are considered to be largely inactive as dopamine (B1211576) reuptake inhibitors. researchgate.netnih.gov The rate of hydrolysis of these esters can be influenced by the development of mutant enzymes, which could potentially be used as a therapeutic approach for cocaine addiction. wiley.com
From a chemical standpoint, the methyl ester bond is more easily cleaved than the benzoyl ester bond. researchgate.netnih.gov The carbonyl oxygen of the benzoyl ester is thought to participate in hydrogen bonding with the oxyanion hole of the enzyme during hydrolysis. wiley.com The unique structure of cocaine, specifically the β-amino carboxyl ester, can lead to the formation of a stable intramolecular six-membered ring during hydrolysis, which may slow down the reaction rate. nih.gov The complete hydrolysis of both ester groups results in the formation of ecgonine, which is also inactive. nih.gov
Table 2: Products of Ester Linkage Hydrolysis and Their Activity
| Ester Linkage Hydrolyzed | Enzyme | Resulting Metabolite | Biological Activity |
| Methyl Ester (C-2) | Carboxylesterase | Benzoylecgonine | Largely inactive at DAT |
| Benzoyl Ester (C-3) | Butyrylcholinesterase | Ecgonine Methyl Ester | Largely inactive at DAT |
| Both Esters | Sequential Hydrolysis | Ecgonine | Inactive |
This table is interactive and can be sorted by clicking on the column headers.
Stereochemical Requirements for Receptor Interaction
Cocaine has four chiral centers, which means there are eight possible stereoisomers. nih.govscielo.org.za However, due to the geometric constraints of the tropane bridgehead amine, only eight of these isomers can exist. nih.gov The naturally occurring and psychoactive form is (+)-cocaine. researchgate.net The specific three-dimensional arrangement of the functional groups is critical for high-affinity binding to the dopamine transporter. nih.gov
The cis relationship between the C-2 and C-3 substituents on the tropane ring is a crucial requirement for activity. nih.gov Specifically, the C-2 carbomethoxy group needs to be in the thermodynamically unfavorable β (exo) configuration for optimal binding. nih.gov The binding site at the dopamine transporter is highly stereoselective, and the other seven stereoisomers of cocaine exhibit significantly lower binding affinities. rti.org This highlights the importance of the precise spatial orientation of the pharmacophore for effective interaction with the receptor.
Table 3: Stereoisomers of Cocaine and Their General Activity
| Stereoisomer | C-2 Configuration | C-3 Configuration | General Biological Activity |
| (+)-Cocaine | 2β (exo) | 3β | High affinity for DAT, psychoactive |
| (+)-Pseudococaine | 2β (exo) | 3α | Significantly lower affinity |
| (+)-Allococaine | 2α (endo) | 3β | Significantly lower affinity |
| (+)-Allopseudococaine | 2α (endo) | 3α | Significantly lower affinity |
| (-)-Cocaine | 2α (endo) | 3α | Significantly lower affinity |
| (-)-Pseudococaine | 2α (endo) | 3β | Significantly lower affinity |
| (-)-Allococaine | 2β (exo) | 3α | Significantly lower affinity |
| (-)-Allopseudococaine | 2β (exo) | 3β | Significantly lower affinity |
This table is interactive and can be sorted by clicking on the column headers.
Design and Synthesis of Novel Probes for this compound Receptor Systems
The development of novel probes based on the structure of cocaine has been a valuable tool for studying the dopamine transporter and other monoamine transporters. nih.gov These probes are often designed to have high affinity and specificity for their target and can be labeled with fluorescent tags or radioisotopes for imaging purposes. nih.govbioworld.comnih.gov
Fluorescent cocaine analogs, for instance, have been synthesized by attaching fluorophores like rhodamine, Oregon Green, or Cy3 to the tropane nitrogen. nih.gov These probes allow for the visualization of DAT in living cells and the study of its trafficking. nih.gov Other fluorescent probes have been developed using molecularly imprinted polymers, which can detect cocaine with high sensitivity. city.ac.ukresearchgate.net
Radiolabeled analogs of cocaine are used in imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) to map the distribution of dopamine transporters in the brain. nih.govresearchgate.net These probes are often designed with modifications to the phenyl ring or the tropane nitrogen to incorporate radioisotopes like ¹⁸F or ¹²³I. bioworld.comresearchgate.net
Irreversible ligands have also been developed by incorporating chemically reactive groups, such as isothiocyanato or bromoacetamido groups, or photoactive azido (B1232118) groups into the cocaine structure. nih.gov These probes bind covalently to the transporter, allowing for more detailed biochemical studies of the binding site. nih.gov
Table 4: Examples of Novel Probes for Cocaine Receptor Systems
| Probe Name/Type | Modification | Application |
| JHC 1-64 | Rhodamine tag on tropane nitrogen | Visualization of DAT trafficking in live neurons |
| MFZ 9-18 | Oregon Green tag on tropane nitrogen | Visualization of DAT trafficking in live neurons |
| GNC-F2 | Fluorophore conjugate | Bioimaging and selection of therapeutic antibodies |
| PE2I | N-(3-iodoprop-2E-enyl) nortropane analog | In vivo imaging of DAT by PET and SPECT |
| [¹²³I]FP-CIT | Phenyltropane with radioiodine | SPECT imaging of DAT |
| 3β-(3-iodo-4-azidophenyl)tropan-2β-carboxylic acid methyl ester | Photoactive azido group | Irreversible binding studies of DAT |
This table is interactive and can be sorted by clicking on the column headers.
Analytical Chemistry of + Cocaine Hydrochloride in Research Settings
Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, LC-MS/MS)
Chromatographic methods are fundamental tools for the separation and quantification of (+)-Cocaine Hydrochloride from mixtures, including illicit drug samples which often contain adulterants and diluents. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used techniques, frequently coupled with mass spectrometry (MS) for definitive identification and sensitive quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. unodc.org In GC, the sample is vaporized and passed through a column, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.
For the analysis of this compound, a sample preparation step is typically required, which involves dissolving the solid sample in a suitable solvent like methanol or chloroform. unodc.org Several GC methods have been developed and validated for cocaine quantification. researchgate.net These methods often utilize an internal standard, a compound added in a known amount to the sample, to improve the precision of the analysis. researchgate.net While various compounds have been used, structurally related internal standards like isopropylcocaine are preferred as they have similar chemical and physical properties to cocaine, potentially increasing the accuracy of the assay. researchgate.net
Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS)
High-performance liquid chromatography (HPLC) is another cornerstone technique, often preferred for its ability to analyze thermally unstable or non-volatile compounds without derivatization. ufms.br In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. helixchrom.com
Modern research frequently employs HPLC coupled with tandem mass spectrometry (LC-MS/MS), which offers exceptional sensitivity and selectivity. This is particularly valuable for quantifying trace amounts of the compound in complex biological or environmental samples. Various HPLC methods have been developed, utilizing different column types and mobile phases to achieve optimal separation. For instance, mixed-mode columns that combine reversed-phase and cation-exchange mechanisms can be used to retain and separate cocaine and related compounds. helixchrom.com The mobile phase composition, including the organic solvent (e.g., acetonitrile), buffer pH, and buffer concentration, can be adjusted to fine-tune the retention time and selectivity of the separation. helixchrom.com
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Key Findings/Application | Reference |
|---|---|---|---|---|---|
| GC-MS | Not Specified | Not Specified | Mass Spectrometry | Standard method for identification and quantification in seized materials. unodc.org | unodc.org |
| HPLC-DAD | Not Specified | Isocratic elution with methanol | Diode Array Detector (DAD) at 202 nm | Validated for quantification in seized cocaine hydrochloride samples; achieved a correlation coefficient (R) of 0.9907. ufms.br | ufms.br |
| GLC | Not Specified | Not Specified | Flame Ionization Detection (FID) | Quantitative determination in powders and tablets; recoveries ranged from 98.7% to 103%. nih.gov | nih.gov |
| HPLC | μ Bondopack C18 | Methanol-water-phosphoric acid-1% hexylamine (75:175:250:3.5) | Photodiode Array (196–600 nm) | Quantitative determination in synthetic binary mixtures with local anesthetics and caffeine. tandfonline.com | tandfonline.com |
| HPLC | Primesep 200 (Mixed-Mode) | Gradient of Acetonitrile (MeCN) and Phosphoric Acid (H3PO4) | UV at 270 nm | Analysis of cocaine, which is retained by reverse-phase and embedded acidic ionizable groups. sielc.com | sielc.com |
Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., NMR, IR, UV-Vis)
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity. These methods rely on the interaction of electromagnetic radiation with the molecule to generate a unique spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to characterize this compound, with specific chemical shifts (δ) corresponding to each unique proton and carbon atom in the structure. For example, in D₂O, the ¹H NMR spectrum of cocaine hydrochloride shows characteristic signals for its various protons, and the ¹³C NMR spectrum reveals distinct peaks for its 17 carbon atoms. unodc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting IR spectrum displays absorption bands at specific frequencies corresponding to different functional groups present in the molecule. It is a rapid and non-destructive technique often used for identification and purity assessment. Attenuated Total Reflection (ATR) is a common sampling technique in modern Fourier-transform infrared (FTIR) spectroscopy that simplifies sample handling. researchgate.net The ATR-FTIR spectrum of cocaine hydrochloride shows characteristic peaks, such as those for the carbonyl (C=O) groups of the ester functionalities. researchgate.netastm.org While spectra collected via ATR are very similar to traditional transmission spectra, minor variations in peak intensity ratios or positions can occur due to the different spectroscopic techniques. astm.org
Chiroptical Spectroscopy
Advanced chiroptical methods, which are sensitive to the three-dimensional arrangement of atoms (stereochemistry), have been used to study the conformation of this compound in solution. Techniques such as electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and Raman optical activity (ROA) have been applied. nih.gov Studies using these methods suggest that the dominant conformation of cocaine hydrochloride in an aqueous solution is different from the conformation it adopts in a crystalline state. nih.gov The ROA technique, in particular, provides a large number of well-resolved bands that contain rich structural information. nih.gov
| Technique | Solvent/Method | Observed Signals/Bands | Reference |
|---|---|---|---|
| ¹H NMR (600 MHz) | D₂O | δ 1.98-2.19 (4H, m), 2.25-2.41 (2H, m), 2.78 (3H, s), 3.18 (1H, dd), 3.92 (1H, m), 4.10 (1H, d), 4.41 (1H, m), 5.61 (1H, m), 7.54 (2H, t), 7.68 (1H, t), 7.96 (2H, d) | unodc.org |
| ¹³C NMR (150 MHz) | D₂O | δ 23.2, 24.0, 35.5, 38.9, 49.5, 60.8, 63.6, 64.6, 128.8, 129.2, 130.0, 134.4, 166.5, 172.0, 176.4 ppm | unodc.org |
| Raman Spectroscopy | Confocal | Used to acquire spectra from drug particles (5-20 μm) on surfaces like human nail, even under nail varnish. nih.gov | nih.gov |
| ATR-FTIR | Solid State | Characteristic absorption bands for functional groups, comparable to transmission IR spectra. researchgate.netastm.org | researchgate.netastm.org |
| ROA, VCD, ECD | Aqueous Solution | Spectra indicate the prevalent conformation in solution differs from the crystal structure. nih.gov | nih.gov |
Electrochemical Detection Methods in Research
Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the detection of this compound. These techniques measure changes in electrical properties (like current or potential) that occur during a redox reaction involving the analyte.
Research has focused on developing various electrochemical sensors and methods. One approach is square-wave adsorptive stripping voltammetry (SWAdSV), where cocaine is preconcentrated on the electrode surface before measurement, enhancing sensitivity. mdpi.com In buffer solutions, an oxidation peak for cocaine can be observed at around +0.85 V. mdpi.com The limit of detection (LOD) for this method in buffer has been reported to be 1.0 μM. mdpi.com
Another area of development involves creating selective sensors using molecularly imprinted polymers (MIPs). rsc.orgresearchgate.net MIPs are synthetic polymers with tailor-made binding sites that are complementary to the template molecule (in this case, cocaine) in shape, size, and functional group orientation. rsc.org A sensor can be constructed by electropolymerizing these polymers onto an electrode surface. rsc.orgresearchgate.net Such sensors have demonstrated the ability to detect cocaine in the micromolar concentration range. rsc.org For instance, a sensor based on MIPs electropolymerized onto a graphene-modified electrode showed a linear response to cocaine in the 100–500 μM range, with an LOD of 50 μM. rsc.orgresearchgate.net
The selectivity of electrochemical methods is a key research focus, especially for analyzing street samples that contain various cutting agents like caffeine, phenacetin, and lidocaine. acs.org Some electrochemical systems, such as those based on the interface between two immiscible electrolyte solutions (ITIES), have shown good selectivity, as many common cutting agents are either electrochemically inactive or produce a signal at a different potential than cocaine. acs.org
Development of High-Throughput Screening (HTS) Assays for this compound and Analogs
High-throughput screening (HTS) involves the use of automation and miniaturized formats to rapidly test a large number of samples. bellbrooklabs.com In forensic and analytical chemistry, developing HTS methods is crucial for efficiently analyzing numerous seized drug samples.
Capillary electrophoresis (CE) has emerged as a powerful technique for HTS of this compound and its common adulterants and diluents. nih.gov CE separates ions based on their electrophoretic mobility in an electric field inside a small capillary. This method requires only a simple sample pretreatment (dilution and filtering), is very fast, and can analyze many samples per hour. nih.gov
One study described a CE method with capacitively coupled contactless conductivity detection (CE-C⁴D) that could simultaneously quantify cocaine, levamisole, lidocaine, and various inorganic ions in just 2.5 minutes per sample. nih.gov This high-throughput capacity allows for 24 injections per hour, making it highly efficient for screening large batches of samples. nih.gov The method demonstrated good precision and recovery values, proving its suitability for forensic applications. nih.govresearchgate.net The development of such rapid and robust HTS assays is vital for forensic laboratories to cope with the high volume of samples requiring analysis. nih.gov
Biosynthesis of Cocaine Alkaloids Academic/botanical Context
Precursor Pathways in Erythroxylum coca Plants
The biosynthesis of the characteristic tropane (B1204802) ring of cocaine begins with the amino acids L-ornithine and L-arginine. acs.orgwikipedia.org These primary precursors are converted to putrescine, a key diamine intermediate. wikipedia.orgacs.org
Two main pathways lead to the formation of putrescine in plants:
Ornithine Decarboxylase (ODC) Pathway: L-ornithine is directly decarboxylated by the enzyme ornithine decarboxylase (ODC) to yield putrescine. nih.gov
Arginine Decarboxylase (ADC) Pathway: L-arginine is first decarboxylated by arginine decarboxylase (ADC) to form agmatine (B1664431). Subsequently, agmatine is converted to N-carbamoylputrescine, which is then hydrolyzed to putrescine. wikipedia.orgnih.gov
Both ODC and ADC genes have been identified in Erythroxylum coca, and their transcript levels are highest in the young leaves and buds, which are the primary sites of cocaine biosynthesis. nih.govwikipedia.org
From putrescine, the pathway proceeds to the formation of the N-methyl-Δ1-pyrrolinium cation, a crucial cyclic intermediate. acs.orgacs.org This transformation involves a series of enzymatic reactions:
N-methylation of Putrescine: Putrescine is methylated by a SAM-dependent N-methyltransferase to form N-methylputrescine. acs.org
Oxidative Deamination: N-methylputrescine undergoes oxidative deamination, catalyzed by a diamine oxidase, to produce the aminoaldehyde 4-methylaminobutanal. acs.org
Spontaneous Cyclization: 4-methylaminobutanal spontaneously cyclizes to form the N-methyl-Δ1-pyrrolinium cation through the formation of a Schiff base. acs.orgnih.gov
This cation serves as the foundation for the construction of the tropane skeleton. acs.orgacs.org
Enzymatic Steps in Tropane Alkaloid Synthesis
The formation of the tropane ring and its subsequent modification into cocaine involves a series of specific enzymatic reactions.
Cocaine Synthase: The final step in cocaine biosynthesis is the benzoylation of methylecgonine (B8769275), a reaction catalyzed by cocaine synthase (CS) . nih.govgrantome.com This enzyme belongs to the BAHD family of acyltransferases. nih.govdb-thueringen.de Cocaine synthase utilizes benzoyl-CoA as the acyl donor and transfers the benzoyl group to the 3β-hydroxyl group of methylecgonine to form cocaine. nih.govpnas.org The enzyme exhibits high specificity for the 3β-hydroxyl stereochemistry, which is a defining feature of cocaine. nih.gov
Methylecgonone Reductase (EcMecgoR): The reduction of the keto group in methylecgonone to a hydroxyl group is a critical step that establishes the stereochemistry at the C-3 position of the tropane ring. This reaction is catalyzed by methylecgonone reductase (EcMecgoR) . pnas.orgbohrium.com EcMecgoR stereospecifically reduces methylecgonone to form methylecgonine, the direct precursor for cocaine synthase. bohrium.comdoi.org This enzyme belongs to the aldo-keto reductase family and utilizes NADPH as a cofactor. doi.org
Cytochrome P450s: Cytochrome P450 monooxygenases (CYPs) play a crucial role in the formation and modification of the tropane skeleton. nih.govresearchgate.net In Erythroxylum coca, a key cytochrome P450, CYP81AN15 , has been identified as the methylecgonone synthase. nih.govtdl.org This enzyme catalyzes the oxidative cyclization of 4-(1-methyl-2-pyrrolidinyl)-3-methoxyoxobutanoate (MPMOB) to generate methylecgonone. pnas.orgtdl.org This ring closure is a pivotal step in forming the bicyclic tropane core. nih.gov
Methyltransferases: Several methyltransferases are involved in the cocaine biosynthetic pathway. Members of the SABATH family of methyltransferases are responsible for the methylation of carboxylic acid groups. researchgate.netplantsuccess.org In cocaine biosynthesis, a specific SABATH methyltransferase, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate methyltransferase (EcMPOBMT), catalyzes the O-methylation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate (MPOB) to yield MPMOB. tdl.orgnih.gov This methylation is crucial for the subsequent cyclization reaction catalyzed by CYP81AN15. tdl.org
| Enzyme Class | Specific Enzyme Example | Function in Cocaine Biosynthesis |
| Acyltransferase | Cocaine Synthase (CS) | Catalyzes the final benzoylation of methylecgonine to form cocaine. nih.govgrantome.com |
| Reductase | Methylecgonone Reductase (EcMecgoR) | Stereospecifically reduces methylecgonone to methylecgonine. pnas.orgbohrium.com |
| Cytochrome P450 | CYP81AN15 (Methylecgonone Synthase) | Catalyzes the oxidative cyclization to form the tropane ring of methylecgonone. nih.govtdl.org |
| Methyltransferase | EcMPOBMT (SABATH family) | O-methylates the precursor MPOB to form MPMOB. tdl.orgnih.gov |
Genetic Basis of Cocaine Biosynthesis
The genes encoding the enzymes of the cocaine biosynthetic pathway have been a subject of intensive research. Transcriptome analysis of Erythroxylum coca has led to the identification and characterization of several key genes. nih.govgwern.net
A significant finding is the strong evidence for the independent and convergent evolution of tropane alkaloid biosynthesis in the Erythroxylaceae family (e.g., Erythroxylum) compared to the Solanaceae family (e.g., Atropa belladonna, which produces atropine). db-thueringen.debohrium.compnas.org Although both families produce tropane alkaloids, the enzymes catalyzing analogous steps in their respective pathways often belong to different protein families and have evolved independently. bohrium.compnas.org For example, methylecgonone reductase in E. coca is an aldo-keto reductase, whereas the corresponding enzyme in Solanaceae, tropinone (B130398) reductase, is a short-chain dehydrogenase/reductase. bohrium.com
Comparative genomic and phylogenetic analyses suggest that gene duplication and subsequent functional divergence have played a crucial role in the evolution of these pathways. db-thueringen.depnas.org The identification of genes such as those encoding ODC, ADC, cocaine synthase, methylecgonone reductase, CYP81AN15, and SABATH methyltransferases in E. coca provides a genetic blueprint for understanding and potentially engineering the production of these complex alkaloids. nih.govtdl.orggwern.net
| Gene/Enzyme Family | Role in Cocaine Biosynthesis | Evolutionary Significance |
| Ornithine Decarboxylase (ODC) / Arginine Decarboxylase (ADC) | Initial steps in the formation of putrescine. nih.gov | Found in both Erythroxylaceae and Solanaceae, but downstream pathways diverge. |
| Aldo-keto reductase (EcMecgoR) | Reduction of methylecgonone. bohrium.com | Different from the short-chain dehydrogenase/reductase used in Solanaceae. bohrium.com |
| BAHD Acyltransferase (Cocaine Synthase) | Final esterification step. nih.gov | Represents a distinct evolutionary recruitment for the final step in cocaine synthesis. db-thueringen.de |
| CYP81 family (CYP81AN15) | Formation of the tropane ring. nih.gov | Demonstrates the independent evolution of the core ring-forming step. |
| SABATH Methyltransferases | Methylation of pathway intermediates. researchgate.net | Shows convergent evolution of function within this enzyme family for alkaloid biosynthesis. plantsuccess.org |
Synthetic Approaches to (+)-Cocaine Hydrochloride Analogs (Academic/Medicinal Chemistry Focus)
The development of synthetic analogs of this compound is a significant area of research in medicinal chemistry, primarily aimed at understanding the structure-activity relationships (SAR) at monoamine transporters and developing potential therapeutic agents. acs.orgnih.govnih.gov These synthetic efforts explore modifications at various positions of the tropane skeleton.
N-Modified Analogs: Modification of the N-methyl group of the tropane ring has been explored to modulate potency and selectivity for the dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters. acs.org Synthesis of N-demethylated analogs (norcocaine) allows for the introduction of various alkyl and arylalkyl substituents at the nitrogen atom. wikipedia.org For instance, N-substituted phenyltropane derivatives have been synthesized and shown to have high affinity for cocaine recognition sites. wikipedia.org
C-1 and C-3 Substituted Analogs: Synthetic strategies have been developed to introduce substituents at the C-1 and C-3 positions of the tropane ring. The synthesis of C-1 substituted analogs, which was a significant challenge, has been achieved and has led to compounds with altered pharmacological profiles compared to cocaine. acs.orgnih.govresearchgate.net 3β-Aryl tropane analogs, where the benzoyloxy group at C-3 is replaced with a directly attached phenyl ring (phenyltropanes), represent a major class of cocaine analogs. wikipedia.orgnih.govnih.gov These compounds are often potent dopamine transporter inhibitors. nih.gov The synthesis of these analogs typically involves the conjugate addition of a Grignard reagent to anhydroecgonine (B8767336) methyl ester. nih.gov
Piperidine-Based Analogs: In an effort to simplify the complex tropane structure while retaining the key pharmacophoric elements, piperidine-based analogs have been designed and synthesized. acs.orgnih.govtdl.org These analogs lack the bicyclic tropane skeleton but maintain the crucial spatial arrangement of the nitrogen atom, the ester group, and the aromatic ring. nih.gov The synthesis of these compounds often starts from readily available piperidine (B6355638) derivatives. acs.org These analogs have shown promise as potent dopamine reuptake inhibitors with potentially different pharmacological properties than cocaine. acs.orgnih.gov
| Analog Class | Structural Modification | Synthetic Strategy Example |
| N-Modified Analogs | Replacement of the N-methyl group with other substituents. acs.org | N-demethylation of cocaine to norcocaine (B1214116), followed by alkylation. wikipedia.org |
| 3β-Aryl Tropane Analogs | Replacement of the C-3 benzoyloxy group with a phenyl group. nih.gov | Conjugate addition of a Grignard reagent to anhydroecgonine methyl ester. nih.gov |
| C-1 Substituted Analogs | Introduction of substituents at the C-1 bridgehead position. nih.gov | Asymmetric synthesis utilizing sulfinimine chemistry. acs.orgresearchgate.net |
| Piperidine-Based Analogs | Replacement of the tropane ring with a piperidine scaffold. acs.org | Synthesis starting from arecoline (B194364) or other substituted piperidines. acs.orgnih.gov |
Theoretical Frameworks in + Cocaine Hydrochloride Research
Models of Neuroadaptation and Homeostasis Perturbation
Exposure to (+)-Cocaine Hydrochloride triggers a cascade of neuroadaptive changes in the brain as it attempts to counteract the drug's effects and maintain stability. nih.gov These adaptations, however, can become maladaptive over time, contributing to the cycle of addiction.
One of the primary ways this compound disrupts brain function is by blocking the reuptake of monoamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). patsnap.comyoutube.com This blockage leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing their signaling. The brain's reward system, particularly the mesolimbic dopamine pathway, is significantly affected, leading to the euphoric effects associated with the drug. patsnap.comnih.gov
Over time, the brain compensates for this overstimulation through various neuroadaptive mechanisms. These can include a decrease in the number of dopamine receptors, making the brain less sensitive to both the drug and natural rewards. nih.gov This perturbation of the homeostatic balance can lead to a state where the individual requires the drug simply to feel normal and to avoid the negative feelings associated with withdrawal. psychiatrictimes.com
Research has shown that these neuroadaptations occur at multiple levels, from changes in gene expression to alterations in the physical structure of neurons. nih.gov For instance, studies in mice have indicated that cocaine use can lead to the formation of new synapses, potentially creating strong cellular memories that drive compulsive drug-seeking behaviors. azolifesciences.com These enduring changes in brain circuitry are thought to underlie the persistent nature of addiction. sciencedaily.com
Synaptic Homeostasis Hypothesis in the Context of this compound
One proposed mechanism of homeostatic dysregulation involves the generation of "false molecular signals" by cocaine. nih.gov These misleading signals can trick the brain's homeostatic machinery into making maladaptive changes. For example, while the initial effect of cocaine is to increase synaptic dopamine, the brain's response can lead to a long-term hypoactive dopamine system. psychiatrictimes.comnih.gov
Research suggests a bidirectional relationship between the excitatory synaptic input and the membrane excitability of neurons in the nucleus accumbens, a key brain region in addiction. jneurosci.org this compound can disrupt this delicate balance. For instance, after a period of withdrawal from the substance, there can be a strengthening of excitatory synapses, which may contribute to craving and relapse. jneurosci.org This suggests that the homeostatic mechanisms, in their attempt to compensate for the drug's effects, may overshoot and create a new, pathological state.
The table below summarizes some of the key homeostatic perturbations induced by this compound:
| Cellular/Synaptic Change | Short-Term Effect | Long-Term Consequence |
| Dopamine Transporter (DAT) Blockade | Increased synaptic dopamine | Downregulation of dopamine receptors |
| Synaptic Plasticity | Altered synaptic strength | Formation of new synapses, altered brain circuitry |
| Membrane Excitability | Changes in neuronal firing rates | Dysregulation of ion channel function |
| Gene Expression | Induction of transcription factors like ΔFosB | Long-lasting changes in protein synthesis and neuronal structure |
Predictive Modeling of this compound Interactions with Biological Systems
Predictive modeling is a valuable tool for understanding the complex interactions between this compound and biological systems. These models can help to simulate the drug's pharmacokinetic and pharmacodynamic properties, as well as to predict treatment outcomes.
Pharmacokinetic models aim to describe how the body absorbs, distributes, metabolizes, and eliminates the drug. scitechnol.com For this compound, these models can help to estimate the concentration of the substance in the brain over time and to identify the threshold concentration required to produce its physiological effects. plos.org This information is crucial for developing potential therapeutic interventions.
Computational models of addiction often utilize reinforcement learning frameworks to simulate how drug-taking behaviors are initiated and maintained. nih.govnih.gov Some models propose that drug use elevates the basal reward threshold, meaning that natural rewards become less satisfying and the drug becomes more reinforcing. nih.govresearchgate.net These models can help to explain the compulsive drug-seeking behavior seen in addiction, even in the face of negative consequences. researchgate.net
Furthermore, machine learning approaches, such as connectome-based predictive modeling (CPM), are being used to identify neural fingerprints that can predict treatment outcomes. nih.gov By analyzing brain connectivity data, researchers have been able to identify networks that predict cocaine abstinence with a significant degree of accuracy. nih.gov These predictive models hold promise for personalizing treatment approaches and identifying individuals who may be at higher risk for relapse.
Systems Biology Approaches to Understanding this compound Effects
A systems biology approach seeks to understand the effects of this compound in a holistic manner, integrating information from multiple biological levels, from genes and proteins to neural circuits and behavior. nih.gov This approach recognizes that addiction is a complex disease that involves interactions between numerous physiological systems.
One area of focus for systems biology in cocaine addiction research is the interplay between the nervous and immune systems. nih.gov this compound can have significant effects on immune function, and these immunomodulatory effects may contribute to the long-term complications of drug use. By mapping the interactions between these two systems, researchers hope to gain a broader perspective on the biological response to cocaine. nih.gov
Genetic and behavioral studies in animal models are also contributing to a systems-level understanding of addiction. jax.org By identifying genetic factors that influence susceptibility to cocaine's addictive properties, researchers can begin to unravel the biological basis for individual differences in addiction risk. jax.org Advanced imaging and computational techniques are being used to pinpoint how these genetic variations manifest as differences in brain structure and function. jax.org
Ultimately, a systems biology approach aims to create a comprehensive model of cocaine addiction that can account for the diverse physiological and pharmacological actions of the drug. nih.gov This integrated understanding is essential for the development of more effective and targeted treatments.
Future Directions and Unanswered Questions in + Cocaine Hydrochloride Research
Elucidating Novel Molecular Targets
While the blockade of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters is the principal pharmacological action of cocaine, ongoing research seeks to identify novel molecular players that contribute to its addictive potential. nih.gov This pursuit is critical for developing new pharmacotherapies, as there are currently no FDA-approved medications specifically for cocaine addiction. drugdiscoverytrends.com
Recent preclinical research has identified several promising new targets:
Poly(ADP-ribosyl)ation Polymerase-1 (PARP-1): In mouse models, chronic cocaine administration was found to increase levels of the enzyme PARP-1 in the nucleus accumbens, a key brain reward region. sciencedaily.comeurekalert.org This enzymatic increase leads to epigenetic changes—modifications that alter gene activity without changing the DNA sequence itself—at genes encoding synaptic proteins. sciencedaily.comeurekalert.org One such target gene identified is sidekick-1, a cell adhesion molecule involved in directing synaptic connections. sciencedaily.com The finding that altering PARP-1 levels alone can influence the rewarding effects of cocaine suggests that PARP inhibitors, currently investigated in cancer therapy, may have potential in addiction treatment. sciencedaily.comeurekalert.org
Dopamine D2 Receptors (D2R) on Cholinergic Interneurons: Research has highlighted the importance of D2Rs located on a specific type of neuron in the striatum called cholinergic interneurons. drugtargetreview.com Cocaine elevates dopamine levels, which in turn causes D2Rs to inhibit acetylcholine (B1216132) signaling from these interneurons. drugtargetreview.com Genetically removing D2Rs from these specific neurons was shown to reduce the addictive effects of cocaine in animal models, pinpointing this specific signaling pathway as a potential therapeutic target. drugtargetreview.com
Glucagon-like peptide-1 (GLP-1) Receptors: Evidence from animal models suggests that activating central GLP-1 receptors can reduce the rewarding and reinforcing effects of cocaine. nih.gov GLP-1 receptor agonists, which are already in use for other medical conditions, may modulate the mesolimbic reward system. This line of inquiry provides a compelling case for repurposing these medications to treat cocaine craving and relapse. nih.gov
| Potential Novel Target | Mechanism of Action | Implication for Research |
| PARP-1 Enzyme | Increases epigenetic modifications in the nucleus accumbens, altering the expression of synaptic genes like sidekick-1. sciencedaily.comeurekalert.org | PARP inhibitors could be explored as a novel class of anti-addiction medication. sciencedaily.com |
| D2R on Cholinergic Interneurons | Mediates dopamine-induced inhibition of acetylcholine signaling in the striatum, contributing to cocaine's effects. drugtargetreview.com | Targeting this specific neural circuit could disrupt the neurobiological changes that drive addiction. drugtargetreview.com |
| GLP-1 Receptors | Activation modulates the mesolimbic reward system, decreasing addiction-related behaviors in rodents. nih.gov | GLP-1 receptor agonists represent a promising class of drugs to be tested in clinical trials for preventing cocaine relapse. nih.gov |
Exploring Long-Term Neurobiological Sequelae in Preclinical Models
The enduring nature of addiction is rooted in long-lasting, cocaine-induced changes in the brain. Preclinical models are essential for dissecting these persistent neurobiological consequences, which extend far beyond the period of active drug use. nih.gov
Key long-term effects observed in animal models include:
Structural Neuroplasticity: Repeated cocaine exposure triggers significant remodeling of brain circuits. This includes changes in dendritic structures of neurons in key reward areas like the nucleus accumbens and prefrontal cortex. nih.govmdpi.com Studies in rodents have shown that even after a prolonged period of abstinence (e.g., 28 days), there are marked differences in the density of dendritic spines—the small protrusions on dendrites that receive synaptic input. nih.gov Genetic factors appear to influence the extent and type of this structural plasticity, suggesting a biological basis for individual differences in vulnerability to cocaine's long-term effects. nih.gov
Gray Matter Density Changes: Long-term cocaine self-administration in rhesus macaques has been shown to decrease gray matter density in brain regions such as the amygdala, thalamus, and orbitofrontal cortex, while increasing it in the caudate putamen. jwatch.org Importantly, some of these structural changes in the orbitofrontal cortex, insula, and amygdala persisted for up to two years after cocaine was withdrawn, highlighting the incredibly persistent nature of these alterations. jwatch.org
Neurochemical and Neurovascular Dysregulation: Chronic cocaine use leads to profound dysregulation of neurotransmitter systems beyond dopamine, including glutamate (B1630785) and serotonin. youtube.com It also impacts the brain's blood supply. In preclinical studies, cocaine exposure reduces cerebral blood flow (CBF) and oxygen levels in the nucleus accumbens. nih.gov These vascular effects can lead to a state of reduced oxygenation that may contribute to the cognitive deficits and neurological complications seen in chronic users. nih.gov
Integration of Multi-Omics Data in (+)-Cocaine Hydrochloride Research (e.g., Transcriptomics, Proteomics, Metabolomics)
To capture the full complexity of cocaine-induced neuroadaptations, researchers are turning to multi-omics approaches. By integrating large datasets from genomics, epigenomics, transcriptomics, and proteomics, scientists can build a more holistic picture of the molecular underpinnings of cocaine use disorder. nih.govmedrxiv.org
Recent multi-omics studies on postmortem human brain tissue have yielded significant insights:
Epigenomic and Transcriptomic Integration: A study integrating epigenome-wide methylomic (DNA methylation) and transcriptomic (gene expression) data from the prefrontal cortex of individuals with cocaine use disorder identified thousands of differentially expressed genes. nih.govmedrxiv.org The analysis revealed that biological processes related to synaptic signaling, neuron morphogenesis, and fatty acid metabolism were prominently deregulated. nih.govmedrxiv.org Such studies can pinpoint specific genes, like ZBTB4 and INPP5E, where epigenetic and transcriptomic changes converge. nih.govmedrxiv.org
Cell Type-Specific Analysis: Using single-nuclei multiome profiling, which simultaneously assesses gene expression and chromatin accessibility in individual cells, researchers have mapped the molecular changes in the human caudate nucleus. tmc.edunih.govresearchgate.net This high-resolution approach identified 1,485 differentially regulated genes and 10,342 differentially accessible chromatin peaks, with notable alterations in medium spiny neurons and astrocytes related to neurotransmitter activity and synapse organization. tmc.edunih.gov This level of detail allows for the identification of specific transcription factors and potential drug targets, such as PDE10A, within distinct cell populations. tmc.edunih.gov
| Multi-Omics Approach | Key Findings | Brain Region Studied |
| Epigenomics & Transcriptomics | Deregulation of synaptic signaling and neuron morphogenesis pathways. Convergence of changes at genes ZBTB4 and INPP5E. nih.govmedrxiv.org | Prefrontal Cortex (Brodmann Area 9) nih.govmedrxiv.org |
| Single-Nuclei Multiome Profiling | Identification of 1,485 differentially regulated genes and 10,342 differentially accessible peaks, primarily in medium spiny neurons and astrocytes. tmc.edunih.gov | Caudate Nucleus tmc.edunih.gov |
Development of Advanced Preclinical Research Tools and Techniques
Progress in understanding this compound's effects is intrinsically linked to the development of more sophisticated research tools. The future of preclinical research in this area will rely on leveraging cutting-edge techniques to create more translationally relevant models and analytical methods.
Advanced Animal Models: While traditional rodent models remain a cornerstone, the field is moving towards more refined approaches. This includes the use of genetically engineered mouse models to probe the function of specific genes and cell types in cocaine-related behaviors. cancer.gov The use of operant conditioning-based self-administration paradigms remains the standard for studying abuse potential and the effectiveness of potential medications in animal labs. nih.govdrugdiscoverytrends.com
3D Cell Culture Models: To better mimic the complex environment of the human brain, researchers are exploring three-dimensional (3D) in vitro models like cell spheroids and organoids. mdpi.com These models offer a significant advantage over traditional 2D cell cultures by incorporating more realistic cell-cell interactions, extracellular matrix components, and physiological gradients. mdpi.com While still an emerging area for addiction research, brain organoids could provide a powerful platform for high-throughput screening of novel compounds and for studying the cell-type-specific effects of cocaine on human neural tissue.
Advanced Imaging and Biosensors: Techniques like two-photon microscopy allow for real-time visualization of cocaine-induced changes in cerebrovascular dynamics and blood flow in living animals. nih.gov Furthermore, the development of advanced electrochemical sensors enables the precise measurement of neurochemicals, such as oxygen and dopamine, in specific brain regions during drug exposure. nih.gov Combining these advanced imaging and sensing technologies with behavioral paradigms provides an unprecedented window into the dynamic neurovascular and neurochemical effects of cocaine.
Q & A
Q. How is (+)-cocaine hydrochloride synthesized and characterized in academic research?
this compound is synthesized via esterification of ecgonine with methanol and benzoyl chloride, followed by purification using recrystallization. Characterization involves analytical techniques such as:
- High-Performance Liquid Chromatography (HPLC) for purity assessment (>98% by area under the curve).
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and structural integrity.
- Mass Spectrometry (MS) for molecular weight verification (MW: 339.8 g/mol). Purity criteria must align with pharmacopeial standards, and protocols should detail solvent systems, column types, and validation parameters .
Q. What are standard protocols for in vivo administration of this compound in rodent models?
- Dose Preparation : Dissolve in 0.9% saline (e.g., 15 mg/kg for acute locomotor studies).
- Administration Routes : Intraperitoneal (IP) or intravenous (IV) delivery, with IP requiring sterile filtration (0.22 µm).
- Control Groups : Include saline-injected controls and vehicle-matched cohorts to isolate cocaine-specific effects.
- Ethical Compliance : Adhere to institutional guidelines for anesthesia (e.g., urethane) and post-injection monitoring .
Q. What statistical methods are recommended for analyzing behavioral data in cocaine studies?
- Baseline Comparisons : Use unpaired t-tests for two-group comparisons (e.g., isolated vs. group-housed rodents).
- Multivariate Analysis : Apply two-way ANOVA with Bonferroni correction for studies involving age-dependent effects or chronic dosing.
- Data Reporting : Present means ± SEM and specify significance thresholds (p < 0.05) in line with pharmacological research standards .
Advanced Research Questions
Q. How can researchers design longitudinal studies to assess neuroadaptations from chronic (+)-cocaine exposure?
- Experimental Phases : Divide into acquisition (daily dosing for 7–14 days), withdrawal (21–28 days), and reinstatement (cue-induced relapse paradigms).
- Endpoint Metrics : Combine microdialysis (dopamine release kinetics) with behavioral assays (e.g., conditioned place preference).
- Confounding Controls : Monitor housing conditions (isolated vs. social), circadian rhythms, and batch-to-batch drug purity .
Q. What methodologies resolve contradictions between neurochemical and behavioral data in cocaine research?
- Multi-Modal Integration : Cross-validate locomotor activity data (e.g., open-field tests) with striatal dopamine half-life measurements using microdialysis.
- Sensitivity Analysis : Test dose-response curves (5–30 mg/kg) to identify thresholds for neurochemical vs. behavioral effects.
- Peer Review : Engage domain experts to evaluate potential methodological biases, such as sampling intervals or electrode placement accuracy .
Q. How can researchers optimize analytical techniques to detect this compound adulterants in forensic samples?
- Chromatographic Separation : Use GC-MS with a DB-5MS column and splitless injection to resolve cocaine from lidocaine (common adulterant).
- Quantitative Validation : Apply internal standardization (e.g., deuterated cocaine-D3) and calibrate with certified reference materials (CRM).
- Purity Criteria : Report % area for target peaks and flag impurities exceeding 2% of total signal .
Q. What strategies ensure reproducibility in synthesizing this compound analogs for structure-activity studies?
- Stereochemical Control : Employ chiral catalysts (e.g., (R)-BINAP) during esterification to minimize racemization.
- Batch Documentation : Record reaction conditions (temperature, pH) and purification steps (e.g., column chromatography Rf values).
- Inter-Lab Validation : Share protocols via supplementary materials and use IUPAC nomenclature for unambiguous reporting .
Methodological Resources
- Data Reprodubility : Follow Beilstein Journal guidelines for experimental detail inclusion (e.g., solvent vendors, instrument models) .
- Ethical Compliance : Reference institutional IRB protocols for animal studies and human tissue use .
- Literature Review : Prioritize peer-reviewed sources indexed in PubMed or SciFinder, excluding non-academic platforms like benchchem.com .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
